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| Pooled Analysis (Joussellin & Saillant) [1]: Two randomized, double-blind, placebo-controlled studies

(N=274) | Acute mild-to-moderate ankle sprain (pain <48 hours) | DETP 1.3% vs. Placebo patch; once daily

for 7 days | Pain on movement (100 mm VAS): • 3 hrs post-treatment: DETP: 54.1 mm, Placebo: 60.3 mm

(20% vs. 13% reduction from baseline, P=0.012) • Day 7: DETP: 9.4 mm, Placebo: 18.4 mm (P<0.0001) |

Well tolerated; no significant difference in adverse events (AEs) vs. placebo. [1] | | Review of 8 Clinical

Studies [2]: Placebo and active-controlled trials | Acute pain due to soft tissue injuries (strains, sprains,

contusions) | DETP 1.3%; treatment duration 7-14 days | Spontaneous pain (100 mm VAS) reduction: •

Day 7: 26% to 88% reduction with DETP (significantly greater than placebo, P=0.001 in one study) • Day

14: 56% to 61% reduction (significantly greater than placebo and diclofenac gel, P<0.001) | Low prevalence

of AEs (3.1%-14.0%), similar to placebo (5.8%-16.0%). Most common: application-site reactions (pruritus,

rash) and nausea. [2] | | Minor Sports Injury Study [3]: Randomized, placebo-controlled trial (N=222) |

Painful minor sports injury (within prior 72 hours) | DETP vs. Placebo patch; twice daily for 2 weeks | Pain

Intensity: • DETP superior to placebo on clinic days 3 (P=0.036) and 14 (P=0.048), and in daily diary

ratings (P≤0.044) | No statistically significant differences in safety or side-effects compared to placebo patch.

[3] | | Active-Controlled Trial [4]: Randomized, double-blind, placebo and active-controlled trial (N=214) |

Acute pain due to traumatic events of the limbs | Diclofenac Sodium (DS) 140 mg plaster vs. DETP 180 mg
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plaster vs. Placebo; once daily for 7 days | Pain at rest (VAS) reduction: • DS: -17.65 mm, DIEP: -17.5

mm, Placebo: -11.3 mm. Both active plasters significantly superior to placebo. No significant difference

between DS and DETP. | No serious AEs registered. Most common AEs were skin reactions at the

application site. [4] |

Detailed Experimental Protocols

For researchers designing clinical trials, here is a detailed breakdown of the common methodologies used in

the cited studies.

Study Design and Patient Population

Design: The foundational evidence for DETP comes from randomized, double-blind, placebo-
controlled trials, often with a parallel-group structure [1] [4].

Participants: Typical studies enrolled adults (aged 18-65) with acute mild-to-moderate soft tissue
injuries, such as ankle sprains or sports-related sprains/contusions, where the injury occurred less

than 48-72 hours before study entry [1] [3].
Key Exclusion Criteria often included: allergies to NSAIDs, open skin lesions at the injury site, need

for surgical treatment, use of other analgesics, NSAIDs, or corticosteroids prior to the study, and a
history of recurrent sprains [1].

Treatment Regimen and Blinding

Intervention: The test group applies the Diclofenac Epolamine Topical Patch 1.3% (DETP) directly
to the skin overlying the most painful area of the injury.

Control: The control group uses an identical-looking placebo patch.
Dosing: The standard regimen is once-daily application for up to 7 days, though some studies

investigating minor sports injuries used a twice-daily application for 14 days [1] [3].
Concomitant Medication: Paracetamol (acetaminophen) is often permitted as rescue
medication, typically with the stipulation that it not be taken within a few hours of pain assessments.
The amount of rescue medication used is recorded as a secondary efficacy measure [1].

Pain Assessment Scales and Timing
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The 100 mm Visual Analog Scale (VAS) is the gold standard and primary efficacy variable in these trials

[1]. It is typically anchored at 0 ("no pain") and 100 ("severe pain").

The following diagram illustrates the typical workflow and assessment schedule of a 7-day DETP clinical

trial.

Patient Enrollment & Screening

Randomization
(DETP vs. Placebo)

Baseline Assessment:
VAS Score & Physical Exam

Daily Treatment:
Patch applied every 24 hours

Patient Daily Diary:
VAS pain scores at specified times

Clinic Visit (Day 3):
VAS, Tolerability, Rescue Med Use

Final Clinic Visit (Day 7):
VAS, Global Efficacy, Safety

Click to download full resolution via product page

Clinic Assessments: Pain (primary and secondary variables) and safety are formally assessed

during clinic visits on Days 3 and 7 [1].
Patient Diaries: Patients self-assess pain (often "pain on movement" or "spontaneous pain") at

multiple time points after the first application (e.g., hours 1-6) and at scheduled times over
subsequent days [1]. This provides high-density data on the onset and sustainability of pain relief.

Secondary Efficacy Endpoints:
Pain at rest [4].

Perimalleolar edema (swelling) [1].
Global efficacy assessed by both patient and investigator [1].

Rescue medication consumption [1].
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Key Takeaways for Researchers

VAS is the Primary Tool: The 100 mm VAS for pain on movement is the most established and
sensitive primary endpoint for demonstrating DETP efficacy in acute pain models.

Rapid Onset of Action: Significant pain reduction can be observed as early as 3 hours after the
initial application [1].

Sustained Efficacy: The analgesic effect is sustained over the treatment period (7-14 days), with
pain reduction increasing over time [1] [2].

Excellent Safety Profile: Consistent across trials, DETP shows a favorable tolerability profile, with
primarily mild, local application-site reactions and no significant difference in systemic adverse events

compared to placebo [1] [2] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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